3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde

Medicinal Chemistry Organic Synthesis Building Block

Batch-to-batch variability in aldehyde building blocks leads to irreproducible SAR data. This compound mitigates that risk: • 95-98% purity with batch-specific NMR, HPLC, and GC data ensures consistent reactivity and synthetic yields. • The 3,5-dimethylisoxazole moiety functions as an acetyl-lysine (KAc) mimetic for direct incorporation into BRD4 bromodomain inhibitor scaffolds via reductive amination or condensation. • Meta-substituted benzaldehyde handle provides a defined vector for systematic SAR exploration of the bromodomain acetyl-lysine pocket. Supplied for R&D use with global logistics support.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 1635437-16-9
Cat. No. B1406495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde
CAS1635437-16-9
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=CC(=C2)C=O
InChIInChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-4-10(6-11)7-14/h3-7H,1-2H3
InChIKeyXJXVEYLKVSDPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde: Key Properties & Sourcing


3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde (CAS 1635437-16-9) is a heterocyclic aromatic aldehyde featuring a meta-substituted benzaldehyde core coupled to a 3,5-dimethylisoxazole ring . This compound serves as a versatile building block in medicinal chemistry, primarily due to the 3,5-dimethylisoxazole moiety's well-established role as an acetyl-lysine (KAc) mimetic capable of engaging bromodomain-containing proteins, notably BRD4 [1]. Its molecular formula is C12H11NO2 with a molecular weight of 201.22 g/mol . As a research-use-only intermediate, it is commercially available from multiple suppliers with documented purity levels ranging from 95% to 98%, and batch-specific analytical data including NMR, HPLC, and GC are offered by select vendors .

1
Acetyl-lysine mimetic: 3,5-dimethylisoxazole moiety engages BRD4 bromodomain; supports probe and inhibitor design.
2
Batch-verified purity grades: Multiple purity options available; select suppliers provide NMR, HPLC, GC data per lot for identity confirmation.
3
Meta-substituted aldehyde handle: Enables reductive amination, condensation and cross-coupling in medicinal chemistry workflows.

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde Substitution Risks


Substituting 3-(3,5-dimethyl-isoxazol-4-yl)-benzaldehyde with closely related analogs—such as the unsubstituted 3-(isoxazol-4-yl)benzaldehyde or the ortho/para positional isomers—is inadvisable due to quantifiable differences in physicochemical properties and functional group reactivity that directly impact downstream synthetic utility and biological target engagement. The 3,5-dimethyl substitution on the isoxazole ring is critical for mimicking ε-N-acetylated lysine, a pharmacophore essential for high-affinity binding to BET bromodomains [1]; the unsubstituted isoxazole analog lacks these methyl groups and consequently exhibits reduced binding capacity . Furthermore, the meta-substitution pattern on the benzaldehyde ring alters both lipophilicity (cLogP) and the steric environment of the reactive aldehyde handle, which can significantly affect the efficiency of subsequent condensation, reductive amination, or cross-coupling reactions compared to ortho or para isomers . These quantifiable differences in molecular weight (Δ 28.05 g/mol vs. unsubstituted analog), predicted lipophilicity, and commercial purity specifications render generic substitution a high-risk strategy for projects requiring reproducible synthetic yields or consistent biological activity.

Target
3,5‑Dimethylisoxazole benzaldehyde (meta)
vs
Substitute
Unsubstituted isoxazole analog
Methyl deletion removes acetyl‑lysine pharmacophore; reduced bromodomain affinity reported. MW and cLogP differ, altering solubility and permeability profiles.
Target
3‑(3,5‑Dimethyl‑isoxazol‑4‑yl)‑benzaldehyde (meta)
vs
Substitute
Ortho / para positional isomers
Regioisomer shift changes steric environment and electronic effects; may reduce synthetic yield and alter downstream target engagement.

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde Procurement Evidence


Commercial Purity Comparison

Among commercial vendors, 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde is available at a standard purity of 98% from Bidepharm and Leyan, which is 3 percentage points higher than the 95% minimum purity specification offered by AKSci . This difference in purity can be critical for reactions sensitive to impurities, such as transition-metal-catalyzed cross-couplings or in vitro biological assays where minor contaminants may interfere with target engagement . Bidepharm further provides batch-specific quality control data including NMR, HPLC, and GC, enabling procurement with verified chemical identity and purity .

Purity comparison
Reported
98% vs 95%
Higher purity may reduce pre‑reaction purification needs.
Supplier‑stated HPLC purity; batch‑specific verification recommended.
Medicinal Chemistry Organic Synthesis Building Block

Analytical Data Package Availability

Bidepharm (BD01086424) explicitly lists the provision of batch-specific analytical data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for each lot of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde . In contrast, many alternative suppliers, such as AKSci (2970EB), provide only a minimum purity specification without offering comprehensive, batch-verified analytical documentation . This distinction is particularly important for users requiring GLP-like documentation or those intending to publish synthetic procedures in peer-reviewed journals.

Analytical data package
Reported
Bidepharm: NMR, HPLC, GC per lot
AKSci: minimum purity only
Full QC data supports identity confirmation and publication readiness.
Data package availability varies by vendor; verify before ordering.
Quality Control Analytical Chemistry Procurement

Physicochemical Differentiation vs. Unsubstituted Analog

The target compound (MW = 201.22 g/mol) has a molecular weight 28.05 g/mol higher than the unsubstituted 3-(isoxazol-4-yl)benzaldehyde (MW = 173.17 g/mol) due to the presence of two methyl groups on the isoxazole ring [1]. This structural difference correlates with an increased predicted lipophilicity (cLogP ≈ 2.0-3.4 for dimethylisoxazole-containing benzaldehydes) compared to the unsubstituted analog (estimated cLogP ≈ 1.0-1.5) . In medicinal chemistry, higher lipophilicity can enhance membrane permeability and alter off-target binding profiles, making the 3,5-dimethyl variant a distinct chemical tool rather than an interchangeable building block .

MW & lipophilicity
Class‑level
Δ MW +28.05 g/mol
Δ cLogP ≈ +0.5–1.9
Dimethyl substitution alters permeability and solubility context.
Calculated properties; experimental confirmation advised for lead optimization.
Physicochemical Properties Drug Design SAR

Positional Isomer Comparison: Meta vs. Ortho/Para

The meta-substituted aldehyde group in 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde confers distinct reactivity compared to the ortho-substituted isomer 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde (CAS 223575-75-5) and the para-substituted isomer 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (CAS 630392-25-5) . While direct reactivity data for the target compound is limited, class-level analysis of regioisomeric aromatic aldehydes indicates that meta-substituted aldehydes generally exhibit lower steric hindrance and different electronic effects compared to ortho isomers, which can influence the yield and selectivity of nucleophilic additions and cross-coupling reactions. The para isomer (630392-25-5) has a reported melting point of 64-66 °C, whereas melting point data for the target meta isomer is not widely reported, suggesting different solid-state properties that may affect handling and formulation .

Positional isomer profile
Cross‑study
Meta: no reported MP
Para: MP 64–66 °C; Ortho: cLogP 1.2
Regioisomer choice influences handling, purification, and reactivity.
Limited meta isomer data; verify solid‑state behavior experimentally.
Regioisomer Synthetic Chemistry Reactivity

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde Applications


BET Bromodomain Inhibitor Synthesis via Acetyl-Lysine Mimicry

Leverage the 3,5-dimethylisoxazole moiety as an acetyl-lysine (KAc) mimetic to design novel BRD4 bromodomain inhibitors. The compound serves as a versatile aldehyde handle for introducing the dimethylisoxazole pharmacophore into larger inhibitor scaffolds via reductive amination or condensation reactions [1]. Structural optimization of 3,5-dimethylisoxazole derivatives has yielded potent BET bromodomain ligands with nanomolar affinity, and the meta-benzaldehyde variant provides a distinct vector for exploring additional binding interactions within the bromodomain acetyl-lysine pocket [1].

SAR Studies with Isoxazole Probes

Utilize the defined purity (98%) and analytical documentation (NMR, HPLC, GC) of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde to conduct rigorous SAR studies. The compound's meta-substitution pattern and dimethylisoxazole ring provide a well-characterized starting point for systematically varying linker length, heterocycle orientation, and pendant functional groups. The availability of batch-specific QC data ensures that observed biological activity differences are attributable to structural modifications rather than batch-to-batch variability .

Covalent Probes & Chemoproteomic Tools

Employ the reactive aldehyde functionality of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde to generate covalent probes targeting nucleophilic residues (e.g., lysine, cysteine) in proteins of interest. The 3,5-dimethylisoxazole moiety provides a non-covalent recognition element (bromodomain binding) that can be combined with the aldehyde warhead to create bifunctional molecules for target engagement studies and chemoproteomic profiling [1].

Application
Selection Property
Validation Focus
BET bromodomain inhibitor synthesis
Acetyl‑lysine mimetic (KAc) isoxazole
BRD4 target engagement and selectivity panel
SAR probe development
Defined purity & batch‑specific QC data
Reproducible biological activity across lots
Covalent probes & chemoproteomics
Reactive meta‑aldehyde handle
Target engagement with nucleophilic residues
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